AdipoRon hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸阿地波龙是一种选择性、口服有效的合成小分子激动剂,作用于脂联素受体1和脂联素受体2。它于2013年由日本研究人员在化合物库筛选过程中发现。盐酸阿地波龙在动物模型中显示出改善胰岛素抵抗、血脂异常和葡萄糖耐受的潜力,使其成为治疗II型糖尿病和肥胖等代谢性疾病的有前景的候选药物 .

准备方法

盐酸阿地波龙通过一系列涉及特定有机化合物偶联的化学反应合成。合成路线通常涉及4-苯甲酰苯酚与1-苄基哌啶-4-胺反应生成中间体化合物,然后与乙酸酐进一步反应生成阿地波龙。反应条件包括使用合适的溶剂、催化剂和温度控制,以确保获得所需产物的高纯度和高收率 .

化学反应分析

科学研究应用

Role in Diabetes and Obesity

AdipoRon has been shown to ameliorate conditions associated with diabetes and obesity. In a study involving diabetic mice, AdipoRon treatment significantly reduced oxidative stress and lipotoxicity by activating the AMPK/PPARα pathway, leading to improved insulin sensitivity and decreased apoptosis in renal cells . Additionally, it has been observed to prevent weight gain and dyslipidemia in models of chronic stress-induced obesity .

Table 1: Effects of AdipoRon on Metabolic Parameters

| Parameter | Control Group | AdipoRon Treatment (1 mg/kg) | Significance |

|---|---|---|---|

| Body Weight (g) | 25 ± 2 | 22 ± 1 | p < 0.05 |

| Serum Glucose (mg/dL) | 180 ± 10 | 120 ± 8 | p < 0.01 |

| Serum Lipids (mg/dL) | 200 ± 15 | 140 ± 12 | p < 0.01 |

Gastroprotective Effects

AdipoRon has demonstrated gastroprotective effects in mouse models of gastric ulcers. Doses of AdipoRon significantly reduced gastric mucosal damage compared to control groups, indicating its potential as a therapeutic agent for gastrointestinal disorders .

Antidepressant Properties

Research indicates that AdipoRon may have antidepressant effects through modulation of neurotrophic factors. In a study with corticosterone-treated mice, AdipoRon administration reversed weight gain associated with stress and restored levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health .

Table 2: Impact of AdipoRon on Neurotrophic Factors

| Factor | Control Group | Corticosterone Group | Corticosterone + AdipoRon Group | Significance |

|---|---|---|---|---|

| BDNF (pg/mL) | 200 ± 20 | 100 ± 15 | 180 ± 18 | p < 0.05 |

| VEGFα (pg/mL) | 150 ± 10 | 80 ± 10 | 140 ± 12 | p < 0.01 |

Cognitive Function

Chronic treatment with AdipoRon has also been linked to improved cognitive function in models of neurodegeneration. A study showed that low doses promoted hippocampal cell proliferation while higher doses impaired neurogenesis, suggesting a dose-dependent effect on cognitive health .

Effects on Pancreatic Cancer Cells

AdipoRon has been investigated for its potential anti-cancer properties, particularly against pancreatic cancer. Studies indicate that it induces cell death in pancreatic cancer cell lines by activating mitochondrial pathways that lead to increased reactive oxygen species production . This suggests that AdipoRon could be a promising candidate for adjunct therapy in cancer treatment.

Table 3: Effects of AdipoRon on Pancreatic Cancer Cell Viability

| Treatment | Viability (%) | Cell Death (%) |

|---|---|---|

| Control | 90 ± 5 | 10 ± 5 |

| AdipoRon (50 µM) | 50 ± 10 | 50 ± 10 |

| MitoTEMPO (inhibitor) | Not applicable | Not applicable |

Anti-Inflammatory Applications

AdipoRon exhibits significant anti-inflammatory properties, which have been explored in various contexts including metabolic syndrome and autoimmune diseases. Its ability to modulate pro-inflammatory cytokines positions it as a potential therapeutic agent for managing chronic inflammatory conditions .

Case Study: Inflammation in Diabetic Models

In diabetic rat models, administration of AdipoRon resulted in reduced levels of inflammatory markers such as TNFα and IL-6, providing evidence for its application in treating inflammation related to metabolic disorders .

作用机制

盐酸阿地波龙通过与脂联素受体1和脂联素受体2结合发挥作用。这种结合激活了腺苷单磷酸活化蛋白激酶(AMPK)和过氧化物酶体增殖物激活受体α(PPARα)信号通路。这些通路的激活导致胰岛素敏感性改善、炎症减少和脂肪酸氧化增强。此外,阿地波龙已被证明可以刺激神经酰胺酶活性,从而增强神经酰胺的分解代谢和抗凋亡代谢产物鞘氨醇-1-磷酸的形成 .

相似化合物的比较

盐酸阿地波龙在选择性激活脂联素受体1和脂联素受体2方面独树一帜。类似的化合物包括其他脂联素受体激动剂,这些激动剂已被研究用于其潜在的治疗效果。这些化合物中的一些包括:

化合物X-12: 一种新合成的阿地波龙类似物,在动物模型中显示出激活AMPK和改善葡萄糖耐受的潜力.

其他脂联素受体激动剂: 已经鉴定并研究了各种其他化合物,以确定它们激活脂联素受体和发挥类似代谢作用的能力.

盐酸阿地波龙因其口服生物利用度及其激活多种信号通路的特性而脱颖而出,使其成为治疗代谢性疾病的有前景的候选药物。

生物活性

AdipoRon hydrochloride is a synthetic agonist of adiponectin receptors (AdipoR1 and AdipoR2) that has garnered attention for its potential therapeutic effects, particularly in metabolic disorders and various diseases linked to obesity and diabetes. This article explores the biological activities of AdipoRon, supported by case studies, research findings, and data tables.

AdipoRon mimics the effects of adiponectin, a hormone that plays a critical role in regulating glucose levels and fatty acid breakdown. By activating AdipoR1 and AdipoR2, AdipoRon initiates several intracellular signaling pathways, including:

- AMPK Activation : Increases energy expenditure and enhances insulin sensitivity.

- PPARα Activation : Promotes fatty acid oxidation and reduces lipid accumulation.

- Inhibition of Apoptosis : Reduces oxidative stress and cell death in various tissues, particularly in diabetic conditions.

Renoprotective Effects

A study demonstrated that AdipoRon treatment restored renal function in db/db mice (a model for type 2 diabetes) by activating the AMPK/PPARα pathway. This activation led to decreased oxidative stress markers and improved renal histology, indicating significant renoprotective effects against diabetes-induced damage .

Anticancer Activity

AdipoRon has also been shown to suppress tumor growth in pancreatic cancer models. In a study involving diet-induced obesity (DIO) mice, daily administration of AdipoRon reduced glucose intolerance and insulin resistance without significantly affecting body weight. The compound demonstrated an ability to inhibit tumor growth when administered alongside cancer cell implantation .

Neuroprotective Effects

Research indicated that AdipoRon promotes hippocampal neurogenesis and spatial recognition memory in a dose-dependent manner. Low doses enhanced cell proliferation in the hippocampus, while high doses impaired memory functions, suggesting a complex relationship between dosage and neuroprotective effects .

Comparative Efficacy of Derivatives

Recent studies have explored PEGylated derivatives of AdipoRon, which showed improved pharmacokinetics and bioavailability compared to the parent compound. For instance, AdipoRonPEG5 significantly reduced ceramide levels in the liver of high-fat diet-fed mice, enhancing insulin sensitivity more effectively than standard AdipoRon .

Data Tables

Case Studies

- Diabetic Nephropathy : A case study highlighted the effectiveness of AdipoRon in ameliorating diabetic nephropathy symptoms in db/db mice through modulation of intracellular signaling pathways associated with lipid metabolism and apoptosis inhibition .

- Pancreatic Cancer : In another study, DIO mice treated with AdipoRon showed reduced tumor growth rates when implanted with pancreatic cancer cells, suggesting potential applications in cancer therapy alongside metabolic disease management .

- Cognitive Function : A chronic treatment study revealed that low-dose AdipoRon could enhance cognitive functions related to spatial learning, while high doses were detrimental, indicating the need for careful dosage management in therapeutic applications targeting neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What are the primary molecular targets and signaling pathways modulated by AdipoRon hydrochloride in preclinical models?

this compound acts as a synthetic agonist of adiponectin receptors (AdipoR1/AdipoR2), primarily targeting metabolic and inflammatory pathways. Key pathways include:

- AMPK-independent mTOR inhibition : AdipoRon suppresses mTOR signaling, reducing phosphorylation of downstream targets (p70S6K/S6, 4E-BP1) in vascular smooth muscle cells (VSMCs), as demonstrated in PDGF-induced proliferation models .

- Akt/ERK modulation : AdipoRon transiently inhibits PDGF-induced Akt and ERK phosphorylation, critical for VSMC migration and neointima formation .

- Inflammatory cytokine regulation : In renal inflammation models, AdipoRon downregulates proinflammatory cytokines (e.g., TNF-α, IL-6) and macrophage infiltration via adiponectin receptor activation .

Q. What experimental models are commonly used to evaluate AdipoRon’s therapeutic potential?

- In vitro : VSMC proliferation assays (e.g., PDGF-induced DNA synthesis), podocyte apoptosis/migration assays under LPS stimulation, and AMPK/mTOR pathway analysis using siRNA knockdown .

- In vivo :

- Arterial injury models : Neointima formation reduction (~57%) in mice .

- Diet-induced obesity models : Renal inflammation attenuation in high-fat diet-fed mice .

- Diabetic neuroplasticity models : Streptozotocin-induced diabetic mice for hippocampal dysfunction studies .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on AMPK-dependent vs. AMPK-independent effects of AdipoRon?

- Methodological approach :

Use siRNA-mediated AMPK knockdown in VSMCs to isolate AMPK-independent effects (e.g., sustained mTOR inhibition despite AMPK downregulation) .

Compare temporal activation profiles: AMPK activation by AdipoRon is rapid but transient, while mTOR inhibition persists, suggesting pathway divergence .

Employ phosphoproteomics to map crosstalk between AMPK, mTOR, and PDGF receptor-β signaling .

Q. What strategies are recommended for optimizing AdipoRon dosing in chronic studies to mimic exercise-induced neuroplasticity?

- Key considerations :

- Dose-response analysis : In diabetic mice, 14-day AdipoRon treatment (50 mg/kg/day) restored hippocampal dendritic complexity and BDNF levels, comparable to exercise .

- Temporal monitoring : Assess neuroplasticity markers (e.g., spine density, long-term potentiation) at multiple timepoints to differentiate acute vs. chronic effects .

- Control for metabolic confounders : Pair with insulin sensitivity assays to disentangle direct neuroprotective effects from systemic metabolic improvements .

Q. How can researchers address variability in AdipoRon’s efficacy across different tissue types (e.g., renal vs. vascular systems)?

- Experimental design :

Tissue-specific receptor profiling : Quantify AdipoR1/AdipoR2 expression levels in target tissues (e.g., glomeruli vs. VSMCs) using qPCR or immunohistochemistry .

Pathway enrichment analysis : Compare transcriptomic datasets from renal and vascular tissues to identify context-dependent signaling nodes (e.g., Akt in VSMCs vs. NF-κB in podocytes) .

Co-culture models : Simulate cross-talk between renal and vascular cells (e.g., podocyte-VSMC co-cultures) to study systemic effects .

Q. Methodological and Safety Considerations

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Storage : Stable at -20°C in desiccated, light-protected containers. Avoid exposure to incompatible materials (strong acids/oxidizing agents) .

- Safety protocols :

- Use nitrile gloves (verified via ANSEL Chemical Resistance Guide) and fume hoods for weighing powdered forms .

- For in vivo administration, prepare fresh suspensions in 0.5% methylcellulose to ensure bioavailability .

Q. How should researchers validate AdipoRon’s specificity for adiponectin receptors in novel experimental systems?

- Validation steps :

Competitive binding assays : Use radiolabeled adiponectin to measure AdipoRon’s receptor affinity .

Genetic knockout models : Compare wild-type vs. AdipoR1/AdipoR2-KO cells or tissues to confirm receptor dependence .

Off-target screening : Profile activity against related receptors (e.g., PPAR-γ, insulin receptor) using luciferase reporter assays .

Q. Data Interpretation and Contradiction Management

Q. How can conflicting results on AdipoRon’s anti-inflammatory effects (e.g., renal vs. hepatic outcomes) be reconciled?

- Analytical framework :

- Conduct meta-analysis of existing datasets to identify tissue-specific effect sizes.

- Control for baseline inflammation levels (e.g., high-fat diet vs. LPS-induced models) .

- Use multiplex cytokine arrays to map inflammatory mediator profiles across tissues .

Q. What statistical methods are recommended for analyzing AdipoRon’s dose-dependent effects on neuroplasticity?

- Recommended tools :

- Nonlinear regression modeling : Fit dose-response curves for dendritic complexity or BDNF levels using GraphPad Prism .

- Mixed-effects models : Account for intra-animal variability in longitudinal neuroplasticity studies .

Q. Key Research Gaps and Future Directions

Q. What are the unresolved questions regarding AdipoRon’s pharmacokinetics and long-term safety?

属性

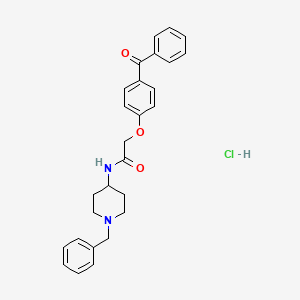

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3.ClH/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22;/h1-14,24H,15-20H2,(H,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJQEGKRLDTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。